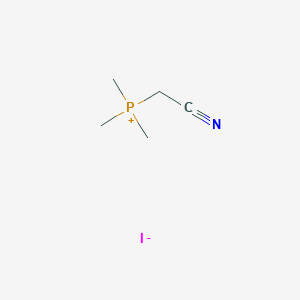

(Cyanomethyl)trimethylphosphanium iodide

説明

Historical Context and Significance of Phosphonium (B103445) Salts in Organic Synthesis

Phosphonium salts, characterized by a positively charged phosphorus atom bonded to four organic groups or hydrogen, have a rich history in organic chemistry. chemeurope.com Their prominence surged in the early 1950s with the development of the Wittig reaction by Georg Wittig. mcmaster.ca This reaction, which converts aldehydes and ketones into alkenes using phosphorus ylides generated from phosphonium salts, became a cornerstone of organic synthesis for its reliability in forming carbon-carbon double bonds. mcmaster.cawikipedia.org The first industrial application of the Wittig reaction was the synthesis of Vitamin A acetate (B1210297) in 1956, highlighting its practical importance. mcmaster.ca

Beyond the Wittig reaction, the significance of phosphonium salts has expanded considerably. rsc.org They are widely employed as phase-transfer catalysts, facilitating reactions between reagents in immiscible phases, much like quaternary ammonium (B1175870) salts. wikipedia.orgrsc.org Their lipophilic nature allows for the transport of anions into organic phases, accelerating reaction rates. wikipedia.org Furthermore, phosphonium salts serve as precursors to a wide array of organophosphorus compounds and have been developed into ionic liquids (PILs), which are valued for their low vapor pressure, thermal stability, and reusability as solvents or catalysts in chemical reactions. rsc.orgresearchgate.net Their diverse applications extend to roles as catalysts for various transformations, including the addition of diethylzinc (B1219324) to aldehydes and the dehydration of aldoximes to nitriles. rsc.org

Overview of (Cyanomethyl)trimethylphosphanium Iodide's Role in Modern Synthetic Methodologies

This compound has emerged as a versatile and efficient reagent in several key synthetic methodologies. It is particularly noted for its stability, ease of handling, and selective reactivity. organic-chemistry.org Unlike many traditional reagents, it is not sensitive to air or water at room temperature. organic-chemistry.org

Key applications include:

Intermolecular Alkylation of Amines and Thiols: The reagent efficiently promotes the direct N-alkylation of amines and S-alkylation of thiols using alcohols as the alkylating agents. organic-chemistry.orgresearchgate.net This method provides a more stable and convenient alternative to using toxic and unstable alkylating agents, yielding high-purity thioethers and tertiary amines. organic-chemistry.orgresearchgate.net The reaction proceeds through the formation of an alkoxyphosphonium intermediate. organic-chemistry.org

One-Step Conversion of Alcohols to Nitriles: this compound serves as a reagent with a dual mode of action, enabling the conversion of benzylic, allylic, and certain aliphatic alcohols into nitriles with a two-carbon chain elongation in a single step. organic-chemistry.org This process, which involves treatment with the phosphonium salt followed by in situ hydrolysis, is a significant simplification over traditional multi-step procedures that require converting the alcohol to an alkyl halide or sulfonate first. organic-chemistry.org

Synthesis of Amides: The compound is also utilized in the synthesis of amides, where it can be employed as a chiral reagent to achieve asymmetric synthesis. biosynth.com

Table 2: Key Synthetic Applications of this compound

| Application | Substrate | Product | Key Advantage |

| N-Alkylation | Amines and Alcohols | Tertiary Amines | Direct alkylation using stable reagents. organic-chemistry.org |

| S-Alkylation | Thiols and Alcohols | Unsymmetrical Thioethers | Clean formation of high-purity products. researchgate.net |

| Nitrile Synthesis | Alcohols | Nitriles (with C₂ elongation) | One-step conversion, avoiding multi-step procedures. organic-chemistry.org |

Scope and Research Relevance of Cyanomethyl-Containing Phosphonium Reagents

The presence of the cyanomethyl group is central to the unique reactivity of reagents like this compound. This functional group imparts a "dual mode of action" that is particularly valuable in synthetic chemistry. organic-chemistry.org Research has demonstrated that these reagents are not merely passive salts but active participants in complex transformations.

The cyanomethyl moiety enables novel reaction pathways, such as the one-step conversion of alcohols to nitriles with simultaneous carbon chain extension. organic-chemistry.org The proposed mechanism for this transformation involves the initial activation of the alcohol, followed by C-alkylation of the cyanomethyl group. Subsequent hydrolysis of the intermediate phosphonium salt yields the final nitrile product. organic-chemistry.org This type of reactivity highlights the potential for designing other cyanomethyl-containing phosphonium reagents for specific and efficient multi-step syntheses performed in a single pot. The stability and ease of preparation of these reagents further enhance their research relevance, making them attractive for developing more efficient and streamlined synthetic protocols, including for parallel solution-phase chemistry. organic-chemistry.orgresearchgate.net

Structure

3D Structure of Parent

特性

IUPAC Name |

cyanomethyl(trimethyl)phosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NP.HI/c1-7(2,3)5-4-6;/h5H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGIMHJFVOMBCFX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[P+](C)(C)CC#N.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11INP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441120 | |

| Record name | (Cyanomethyl)(trimethyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42843-99-2 | |

| Record name | (Cyanomethyl)(trimethyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyanomethyl Trimethylphosphanium Iodide

General Approaches to Quaternary Phosphonium (B103445) Salt Synthesis

The creation of quaternary phosphonium salts is a cornerstone of organophosphorus chemistry, with applications ranging from phase-transfer catalysis to the renowned Wittig reaction. The most prevalent and direct method for their synthesis is the quaternization of phosphines.

Quaternization Reactions of Phosphines with Alkyl Halides

The reaction between a tertiary phosphine (B1218219) and an alkyl halide stands as the most common and straightforward method for the synthesis of quaternary phosphonium salts. This reaction, often referred to as the Menshutkin reaction in the context of amines, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The phosphorus atom of the tertiary phosphine, possessing a lone pair of electrons, acts as the nucleophile, attacking the electrophilic carbon atom of the alkyl halide. This attack results in the displacement of the halide ion, which then becomes the counter-ion to the newly formed phosphonium cation.

The general form of this reaction can be represented as:

R3P + R'X → [R3PR']+X-

Where:

R represents the organic substituents on the phosphine.

R' is the alkyl group of the alkyl halide.

X is the halide (I, Br, Cl).

The reactivity of the components plays a crucial role in the success of the reaction. Tertiary phosphines with electron-donating groups on the organic substituents are generally more nucleophilic and react more readily. The nature of the alkyl halide is also a critical factor; primary alkyl halides are the most reactive, followed by secondary halides. Tertiary alkyl halides are generally not suitable for this reaction due to the prevalence of competing elimination reactions. The reactivity of the halide follows the order I > Br > Cl, consistent with the leaving group ability of the halide ion. google.com

Specific Synthetic Routes to (Cyanomethyl)trimethylphosphanium Iodide

The synthesis of this compound specifically leverages the general principle of phosphine quaternization, employing trimethylphosphine (B1194731) as the nucleophile and an activated alkyl iodide as the electrophile.

Preparation from Trimethylphosphine and Iodoacetonitrile (B1630358) (or Related Precursors)

The direct and most efficient method for the preparation of this compound is the reaction between trimethylphosphine and iodoacetonitrile. In this reaction, the phosphorus atom of trimethylphosphine nucleophilically attacks the methylene (B1212753) carbon of iodoacetonitrile, which is activated by the electron-withdrawing nitrile group. The iodide ion is displaced, resulting in the formation of the desired phosphonium salt.

The reaction is as follows:

(CH3)3P + ICH2CN → [(CH3)3PCH2CN]+I-

This method is favored due to the high reactivity of iodoacetonitrile as an alkylating agent, a consequence of both the good leaving group ability of iodide and the activation provided by the adjacent cyano group.

Role of Iodide Sources and Reaction Conditions in Yield Optimization

The choice of iodide source and the optimization of reaction conditions are pivotal in maximizing the yield and purity of this compound.

Iodide Source: While iodoacetonitrile is the most direct precursor, in situ generation of the iodide species can also be a viable strategy, particularly when starting from more readily available or less expensive chloroacetonitrile (B46850) or bromoacetonitrile (B46782). In such cases, a catalytic amount of an iodide salt, such as sodium iodide or potassium iodide, can be added to the reaction mixture. This iodide salt participates in a Finkelstein-type reaction, converting the chloro- or bromoacetonitrile to the more reactive iodoacetonitrile in situ. The iodide ion acts as a nucleophilic catalyst, being regenerated in the subsequent reaction with the phosphine. google.com This approach can significantly enhance the reaction rate compared to the direct reaction with alkyl chlorides or bromides.

Reaction Conditions: The yield of the quaternization reaction is highly dependent on several factors, which can be optimized to achieve the desired outcome.

| Parameter | Condition | Effect on Reaction |

| Solvent | Aprotic solvents such as acetonitrile, dichloromethane, or tetrahydrofuran (B95107) (THF) are commonly used. | The choice of solvent can influence the solubility of reactants and the rate of the SN2 reaction. Solvents that can stabilize the transition state will generally accelerate the reaction. |

| Temperature | The reaction is often carried out at room temperature or with gentle heating. | Increased temperature generally increases the reaction rate. However, excessive heat can lead to side reactions or decomposition of the product. |

| Reaction Time | Varies from a few hours to overnight, depending on the reactivity of the substrates and the temperature. | Monitoring the reaction by techniques such as 31P NMR spectroscopy can help determine the optimal reaction time to ensure complete conversion without product degradation. |

| Stoichiometry | A slight excess of the alkylating agent (iodoacetonitrile) may be used to ensure complete consumption of the phosphine. | Careful control of stoichiometry is important to avoid purification challenges from unreacted starting materials. |

By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve high yields and purity.

Alternative or Related Preparations of Cyanomethyl Phosphonium Salts

While the direct quaternization of trimethylphosphine with iodoacetonitrile is the most common method, alternative strategies can be employed for the synthesis of cyanomethyl phosphonium salts, particularly for derivatives with different phosphine substituents (e.g., triphenylphosphine).

One alternative approach involves the reaction of a halo-substituted phosphonium salt with a cyanide source. For example, a (halomethyl)phosphonium salt can be reacted with a metal cyanide, such as sodium or potassium cyanide, to introduce the cyanomethyl group.

[(R)3PCH2X]+Y- + MCN → [(R)3PCH2CN]+Y- + MX

Another related preparation involves the modification of a pre-existing phosphonium salt. For instance, a phosphonium ylide can be reacted with a cyanating agent. However, this approach is less common for the direct synthesis of the parent cyanomethyl phosphonium salt.

Chemical Reactivity and Mechanistic Investigations of Cyanomethyl Trimethylphosphanium Iodide

Formation and Nature of the Derived Phosphonium (B103445) Ylide

(Cyanomethyl)trimethylphosphanium iodide serves as a precursor to a stabilized phosphonium ylide. The ylide is typically generated in situ by deprotonation of the acidic α-carbon using a suitable base. The resulting ylide, (cyanomethylene)trimethylphosphorane, is a key reactive intermediate whose structure and reactivity are influenced by a combination of electronic and steric factors.

Phosphonium ylides are characterized by a formal positive charge on the phosphorus atom and a negative charge on the adjacent carbon atom (the "ylene" or carbanionic form). This charge separation is stabilized by resonance. In the case of (cyanomethylene)trimethylphosphorane, the negative charge on the α-carbon is significantly delocalized by the adjacent electron-withdrawing nitrile (-CN) group. This results in two principal resonance structures: the ylide form, featuring a P=C double bond, and the ylene form, which emphasizes the zwitterionic character.

The electronic structure of the cyanomethyl ylide is a hybrid of these resonance forms. The nitrile group provides substantial stabilization to the carbanion through both the inductive effect (withdrawal of electron density through the sigma bond) and the resonance effect (delocalization of the negative charge onto the nitrogen atom). This stabilization classifies the cyanomethyl ylide as a "stabilized ylide," which generally makes it less reactive than non-stabilized ylides (e.g., those with only alkyl substituents on the carbon). organic-chemistry.org The geometry of the ylide carbon is influenced by these resonance contributions, exhibiting partial sp2 character.

The substituents on the phosphorus atom play a crucial role in modulating the reactivity of the ylide. Compared to the commonly used triphenylphosphonium group, the trimethylphosphonium moiety [(CH₃)₃P⁺-] has distinct electronic and steric properties. Alkyl groups, like methyl groups, are less electron-withdrawing than phenyl groups. Consequently, the trimethylphosphonium group is less effective at stabilizing the adjacent carbanionic center via induction compared to the triphenylphosphonium group.

This reduced stabilization leads to a higher energy, more nucleophilic, and therefore more reactive ylide. While the cyano group is the primary source of stabilization, the trimethylphosphonium group ensures that the resulting ylide retains significant reactivity for various chemical transformations. The smaller steric bulk of the three methyl groups compared to three phenyl groups can also influence the transition state of its reactions, potentially allowing for transformations that are hindered with bulkier ylides.

Reaction Pathways Involving this compound as a Reagent

This compound has been identified as an effective reagent, particularly in mediating the direct, intermolecular alkylation of nucleophiles with alcohols. organic-chemistry.org This process offers a stable and easy-to-handle alternative to traditional alkylating agents. organic-chemistry.org

Research by Zaragoza and Stephensen has shown that this compound can efficiently promote the N-alkylation of amines and S-alkylation of thiols using primary alcohols as the alkyl source. organic-chemistry.orgresearchgate.net The proposed mechanism does not proceed through the formation of the phosphonium ylide. Instead, the phosphonium salt itself is the key reactant.

The reaction is proposed to initiate with the activation of the alcohol by the phosphonium salt in the presence of a tertiary amine base (such as triethylamine) and heat. This activation leads to the formation of a reactive intermediate that facilitates the displacement of the hydroxyl group. The iodide counter-ion plays a crucial role in the subsequent steps, ultimately leading to the formation of an alkyl iodide in situ. This alkyl iodide is the active alkylating agent that reacts with the nucleophile (amine or thiol) in a standard Sₙ2 reaction to yield the final alkylated product. organic-chemistry.org

The key intermediate in the proposed mechanism is an alkoxyphosphonium salt. organic-chemistry.org This species is formed from the reaction between the alcohol and this compound. The hydroxyl group of the alcohol attacks the electrophilic phosphorus atom, displacing the cyanomethyl group (which is protonated by the displaced proton from the alcohol).

This newly formed alkoxyphosphonium intermediate is highly activated towards nucleophilic attack by the iodide ion. The iodide attacks the α-carbon of the alkyl group attached to the phosphonium oxygen, leading to the formation of an alkyl iodide and trimethylphosphine (B1194731) oxide (after rearrangement of the cyanomethylphosphine oxide byproduct). The alkyl iodide then readily undergoes an Sₙ2 reaction with the amine or thiol nucleophile to afford the desired product and hydrogen iodide, which is neutralized by the base present in the reaction mixture. organic-chemistry.org This pathway highlights the role of the phosphonium salt as an alcohol-activating agent, converting the poor leaving group (-OH) into a good leaving group.

The following table summarizes the scope of this N-alkylation reaction with various amines and primary alcohols, demonstrating its efficiency.

| Amine | Alcohol | Product | Yield (%) |

| Dibenzylamine | 1-Butanol | N-Butyldibenzylamine | 89 |

| Morpholine | Benzyl alcohol | N-Benzylmorpholine | 94 |

| Piperidine | 1-Hexanol | N-Hexylpiperidine | 82 |

| N-Methylaniline | Ethanol | N-Ethyl-N-methylaniline | 75 |

Data sourced from J. Org. Chem. 2001, 66, 2518-2521. organic-chemistry.org

Applications in Advanced Organic Synthesis

N-Alkylation of Amines with Alcohols

The direct N-alkylation of amines using alcohols as alkylating agents is a highly atom-economical and environmentally benign process. (Cyanomethyl)trimethylphosphanium iodide has been demonstrated to be an effective promoter of this transformation organic-chemistry.orgacs.org.

This compound facilitates the direct intermolecular N-alkylation of amines with a variety of alcohols. The reaction typically proceeds by heating a mixture of the amine, the alcohol, and the phosphonium (B103445) salt in the presence of a tertiary amine base organic-chemistry.org. The proposed mechanism involves the in situ formation of an alkoxyphosphonium intermediate, which then decomposes to an alkyl iodide. This alkyl iodide subsequently reacts with the amine to afford the N-alkylated product organic-chemistry.org. This method is advantageous as it avoids the use of potentially toxic and unstable alkylating agents often employed in traditional N-alkylation reactions organic-chemistry.org.

A general protocol for this transformation involves the reaction of a primary or secondary amine with an alcohol in the presence of this compound and a non-nucleophilic base such as diisopropylethylamine (DIPEA) in a suitable solvent like propionitrile organic-chemistry.org. The reaction mixture is typically heated to achieve efficient conversion.

Table 1: Examples of Intermolecular N-Alkylation of Amines with Alcohols

| Amine | Alcohol | Product | Yield (%) |

|---|---|---|---|

| Aniline | Benzyl alcohol | N-Benzylaniline | High |

| Piperidine | 1-Butanol | 1-Butylpiperidine | High |

| Morpholine | Ethanol | 4-Ethylmorpholine | High |

Note: Yields are generally reported as high, though specific percentages can vary based on the substrates and reaction conditions.

A significant advantage of using this compound for N-alkylation is its applicability in both solution-phase and solid-phase synthesis, making it a valuable tool for combinatorial chemistry and the generation of compound libraries organic-chemistry.orgresearchgate.net.

In solution-phase synthesis , the reaction provides a straightforward method for the preparation of a wide range of tertiary amines with high purity of the crude products organic-chemistry.org. The easy handling and stability of the phosphonium salt contribute to its practicality in a standard laboratory setting organic-chemistry.org.

The utility of this reagent extends to solid-phase synthesis , a cornerstone of modern drug discovery and materials science nih.gov. Amines attached to a solid support can be efficiently alkylated with alcohols using this compound. A key observation in solid-phase applications is the absence of quaternization of the newly formed tertiary amines, which can be a problematic side reaction with other alkylating agents organic-chemistry.org. This clean reaction profile simplifies the purification process, as excess reagents and byproducts can be easily washed away from the resin-bound product.

S-Alkylation of Thiols with Alcohols

The formation of thioethers (sulfides) is a fundamental transformation in organic chemistry, with applications in pharmaceuticals, agrochemicals, and materials science. This compound serves as an effective reagent for the intermolecular S-alkylation of thiols with alcohols, providing a direct route to unsymmetric thioethers researchgate.net.

The reaction between a thiol and a primary aliphatic alcohol in the presence of this compound leads to the clean formation of the corresponding unsymmetric thioether researchgate.net. This method is particularly valuable as it allows for the direct use of readily available and often less expensive alcohols as the alkylating source, bypassing the need to first convert the alcohol into a more reactive electrophile like an alkyl halide. The required phosphonium iodide is stable towards air and moisture, simplifying its handling and storage researchgate.net. The crude products obtained from this reaction are generally of high purity, which is advantageous for subsequent synthetic steps or for direct use researchgate.net.

Table 2: Synthesis of Unsymmetric Thioethers from Thiols and Alcohols

| Thiol | Alcohol | Thioether | Yield (%) |

|---|---|---|---|

| Thiophenol | 1-Pentanol | Phenyl pentyl sulfide | High |

| Benzyl mercaptan | Ethanol | Benzyl ethyl sulfide | High |

| 4-Methylthiophenol | 1-Butanol | 4-Methylphenyl butyl sulfide | High |

Note: Yields are reported to be high, indicating an efficient conversion process.

The scope of the S-alkylation reaction using this compound is generally good for primary aliphatic alcohols researchgate.net. However, the reaction has some limitations. Secondary alcohols are reported to not undergo this reaction, which indicates a sensitivity to steric hindrance around the hydroxyl group researchgate.net. This limitation, while restricting the range of accessible thioethers, can also be exploited for selective alkylation in molecules containing both primary and secondary alcohol functionalities. The reaction demonstrates good functional group tolerance, though highly acidic or basic groups may interfere with the reaction conditions. Further research is needed to fully explore the compatibility with a wider range of functional groups.

Wittig Reaction and Related Olefination Processes

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from carbonyl compounds. This compound serves as a precursor to a specific type of Wittig reagent known as a stabilized ylide.

Application as a Wittig Reagent for Alkene Synthesis

This compound can be readily converted into its corresponding phosphorus ylide, (cyanomethylene)trimethylphosphorane, through deprotonation with a base masterorganicchemistry.com. The presence of the electron-withdrawing nitrile group adjacent to the carbanion stabilizes the ylide adichemistry.commcmaster.ca.

This stabilized ylide is a key reagent in the Wittig reaction, where it reacts with aldehydes and ketones to synthesize α,β-unsaturated nitriles wikipedia.orglibretexts.orglibretexts.org. The general reaction mechanism involves the nucleophilic attack of the ylide's carbanion on the carbonyl carbon of an aldehyde or ketone. This attack leads to the formation of a four-membered ring intermediate called an oxaphosphetane, which then decomposes to yield the final alkene product and a phosphine (B1218219) oxide byproduct masterorganicchemistry.comlibretexts.orglibretexts.org. While stabilized ylides react efficiently with aldehydes, they may exhibit lower reactivity and give poor yields with sterically hindered ketones libretexts.org.

Stereoselective Aspects in Olefination Reactions

A significant feature of the Wittig reaction with stabilized ylides, such as the one derived from this compound, is its high stereoselectivity for the formation of (E)-alkenes (trans isomers) adichemistry.comwikipedia.orgorganic-chemistry.org. This selectivity is attributed to the reversibility of the initial steps of the reaction mechanism adichemistry.com.

Because the stabilized ylide is less reactive than its non-stabilized counterpart, the initial formation of the oxaphosphetane intermediate is reversible. This allows for equilibration between the syn and anti diastereomeric intermediates. The anti intermediate is thermodynamically more stable due to reduced steric interactions. As the reaction proceeds, it favors the pathway through the more stable anti intermediate, which then decomposes to selectively form the (E)-alkene adichemistry.comresearchgate.net. This thermodynamic control is characteristic of Wittig reactions involving stabilized ylides adichemistry.com.

Exploration of Wittig Modifications

While the Wittig reaction with the stabilized ylide from this compound inherently favors the (E)-alkene, various modifications of the Wittig reaction have been developed to control the stereochemical outcome, particularly for non-stabilized ylides.

The Schlosser modification is a notable example, designed to selectively produce (E)-alkenes from non-stabilized ylides, which typically yield (Z)-alkenes adichemistry.comyoutube.com. This method involves the use of a strong base like phenyllithium at low temperatures after the initial formation of the betaine intermediate. This process deprotonates the carbon adjacent to the phosphorus, allowing the less stable syn betaine to equilibrate to the more stable anti betaine. Subsequent protonation and elimination furnish the (E)-alkene adichemistry.comorganic-chemistry.org. Although primarily applied to non-stabilized ylides, the Schlosser modification highlights the strategic approaches available to chemists to manipulate the stereochemical course of olefination reactions.

Carbon Homologation Reactions

Carbon homologation, the process of extending a carbon chain by a single carbon unit, is a fundamental transformation in organic synthesis wikipedia.org. This compound is an effective reagent for specific types of homologation reactions.

The conversion of alcohols into nitriles with a simultaneous two-carbon chain elongation is a prime example of a homologation reaction facilitated by this reagent organic-chemistry.org. This one-step process transforms a substrate like R-CH₂-OH into R-CH₂-CH₂-CN, effectively adding a cyanomethyl group and thus extending the carbon backbone. This method provides a direct and efficient alternative to more lengthy, traditional homologation sequences organic-chemistry.org.

Furthermore, the Wittig reaction itself can be viewed as a carbon homologation process, as it couples an aldehyde or ketone with the carbon fragment from the phosphonium ylide mcmaster.cawikipedia.orgmcmaster.ca. When using the ylide derived from this compound, an aldehyde (R-CHO) is converted into an α,β-unsaturated nitrile (R-CH=CHCN). This transformation represents a two-carbon homologation of the aldehyde, introducing both a carbon-carbon double bond and a nitrile functional group, which can be valuable for subsequent synthetic manipulations.

Catalytic Applications

This compound demonstrates utility in various catalytic applications, primarily stemming from the unique properties of its phosphonium cation and the nucleophilic nature of its iodide anion.

The iodide counter-ion in this compound allows the compound to function as a potent nucleophilic catalyst, particularly in substitution reactions. This form of catalysis does not involve the phosphonium cation directly but relies on the iodide anion to accelerate the reaction rate by providing an alternative, lower-energy pathway.

The mechanism of iodide-based nucleophilic catalysis typically involves two sequential SN2 reactions. In the initial step, the iodide anion, being a superior nucleophile compared to many other leaving groups (such as chloride or bromide), displaces the original leaving group on the substrate. This creates a highly reactive iodo-intermediate. In the second step, the primary nucleophile displaces the iodide, which is an excellent leaving group, to form the final product. The iodide anion is regenerated in this step, allowing it to re-enter the catalytic cycle. youtube.comyoutube.com

This catalytic cycle is effective because the activation energy for the two steps involving the iodide is lower than the single energy barrier for the direct displacement of the original leaving group by the primary nucleophile. youtube.com The addition of even a catalytic amount of an iodide salt can significantly speed up nucleophilic substitution reactions that are otherwise slow. stackexchange.comechemi.com

Table 1: Comparison of Nucleophilicity and Leaving Group Ability

| Species | Relative Nucleophilicity in Protic Solvents | Leaving Group Ability (Conjugate Acid pKa) | Role in Catalysis |

| I⁻ | Excellent | Excellent (HI, ~ -10) | Catalyst |

| Br⁻ | Good | Good (HBr, ~ -9) | Substrate Leaving Group |

| Cl⁻ | Moderate | Moderate (HCl, ~ -7) | Substrate Leaving Group |

| R₂NH | Good | Poor (R₂NH₂⁺, ~ 11) | Primary Nucleophile |

| OH⁻ | Good | Poor (H₂O, ~ 15.7) | Primary Nucleophile |

This table illustrates the superior properties of iodide as both a nucleophile and a leaving group compared to other common halides, which underpins its role in nucleophilic catalysis.

Quaternary phosphonium salts, including this compound, are widely used as phase-transfer catalysts (PTCs). alfachemic.com Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in separate, immiscible phases (e.g., an aqueous phase and an organic phase). nih.govias.ac.in The phosphonium cation, with its lipophilic alkyl groups, can transport an anion from the aqueous or solid phase into the organic phase, where the reaction can proceed. nih.gov

Phosphonium-based PTCs offer several advantages over their more common ammonium (B1175870) counterparts, including greater thermal stability, which allows for higher reaction temperatures. researchgate.net This enhanced stability can lead to increased reaction rates and prevent catalyst decomposition. alfachemic.com

Table 2: Properties of Onium Salt Catalysts in PTC

| Catalyst Type | Cation Structure | Typical Anion | Key Advantages | Key Considerations |

| Quaternary Ammonium | R₄N⁺ | Cl⁻, Br⁻, HSO₄⁻ | Lower cost, wide availability | Lower thermal stability |

| Quaternary Phosphonium | R₄P⁺ | Cl⁻, Br⁻, I⁻ | Higher thermal stability, resistance to strong bases | Higher cost, potential for ylide formation |

| Crown Ethers | Cyclic Polyethers | N/A (cation complexation) | High efficiency for specific cations (e.g., K⁺) | High cost, potential toxicity |

Generation of Reactive Intermediates

The generation of carbenes from phosphonium salts is not a conventional or widely documented transformation. Phosphonium salts are most famously used as precursors to phosphonium ylides, key intermediates in the Wittig reaction for alkene synthesis. wikipedia.org This process involves the deprotonation of the carbon alpha to the phosphorus atom.

While phosphonium ylides are typically stable and react as nucleophiles, the direct generation of a free carbene from the ylide is uncommon. However, specialized phosphonium-derived species have been developed to serve as carbene precursors under specific conditions. For example:

Photochemical Activation : Phosphonium salts functionalized with a diazirine group can release N₂ upon irradiation to generate a carbene intermediate. acs.orgnih.gov This method requires a specifically designed, photosensitive molecule.

Fluorinated Precursors : Certain fluorinated phosphonium salts, such as (triphenylphosphonio)difluoroacetate (PDFA), can generate difluorocarbene (:CF₂) through an initial ylide formation followed by cleavage of the phosphorus-carbon bond. nih.govacs.org

For this compound itself, there is no significant evidence in the literature to suggest it is a direct or practical precursor for generating cyanocarbene (:CHCN) under typical reaction conditions. The acidity of the α-proton allows for the formation of the corresponding ylide, but this intermediate's primary reactivity pathway is nucleophilic addition (e.g., the Wittig reaction), not decomposition to a free carbene. stackexchange.com

Computational and Theoretical Studies of Cyanomethyl Trimethylphosphanium Iodide and Its Derivatives

Electronic Structure Analysis of the Phosphonium (B103445) Cation and Ylide

The electronic structure of the (cyanomethyl)trimethylphosphonium cation and its corresponding ylide is fundamental to understanding their stability and reactivity. Computational methods, such as Density Functional Theory (DFT), are employed to analyze molecular orbitals, charge distributions, and bonding characteristics.

The (cyanomethyl)trimethylphosphonium cation, [(CH₃)₃PCH₂CN]⁺, features a tetrahedral phosphorus atom bonded to three methyl groups and a cyanomethyl group. The positive charge is formally on the phosphorus atom. Computational analysis typically reveals that this positive charge is delocalized over the entire cation, with the phosphorus and adjacent atoms bearing a significant portion of the charge. The electron-withdrawing nature of the cyano group (-CN) influences the charge distribution and the acidity of the methylene (B1212753) protons.

Upon deprotonation, the phosphonium cation forms the corresponding ylide, (cyanomethylidene)trimethylphosphorane, (CH₃)₃P=CHCN. This ylide is considered "stabilized" because the negative charge on the carbanionic carbon is delocalized into the π-system of the adjacent cyano group. This delocalization can be visualized and quantified through analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Table 1: Representative Calculated Electronic Properties of (Cyanomethylidene)trimethylphosphorane

| Property | Calculated Value (Representative) | Description |

| P-C(ylide) Bond Length | ~1.70 Å | Shorter than a typical P-C single bond, indicating significant double bond character. |

| C(ylide)-C(cyano) Bond Length | ~1.40 Å | Shorter than a typical C-C single bond, indicating π-delocalization. |

| C-N Bond Length | ~1.16 Å | Typical of a carbon-nitrogen triple bond. |

| Mulliken Charge on C(ylide) | -0.5 to -0.7 e | Indicates significant negative charge localization on the ylidic carbon, making it nucleophilic. |

| HOMO Energy | -5.0 to -6.0 eV | The energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | -0.5 to -1.5 eV | The energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |

Note: The values in this table are representative and can vary depending on the level of theory and basis set used in the calculation.

Elucidation of Reaction Mechanisms via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and intermediates. nih.gov This provides a detailed, step-by-step understanding of the reaction mechanism. For reactions involving (Cyanomethyl)trimethylphosphanium iodide, such as the Wittig reaction, computational studies can clarify the stereochemical outcomes. researchgate.netnih.gov

The Wittig reaction between a phosphonium ylide and a carbonyl compound proceeds through a cycloaddition to form an oxaphosphetane intermediate, which then decomposes to an alkene and a phosphine (B1218219) oxide. wikipedia.orgdalalinstitute.com For stabilized ylides like (cyanomethylidene)trimethylphosphorane, the reaction is generally under thermodynamic control, leading to the formation of the more stable E-alkene. researchgate.net

Computational studies can model the following key steps:

Approach of Reactants: The initial interaction between the ylide and the carbonyl compound.

Transition State for Cycloaddition: The energy barrier for the formation of the four-membered oxaphosphetane ring. Calculations can determine the geometry of this transition state, which is crucial for predicting stereoselectivity. researchgate.net

Oxaphosphetane Intermediate: The structure and stability of the cyclic intermediate.

Transition State for Decomposition: The energy barrier for the breakdown of the oxaphosphetane into the alkene and phosphine oxide.

Table 2: Representative Calculated Activation Energies for the Wittig Reaction with a Stabilized Ylide

| Reaction Step | Calculated Activation Energy (kcal/mol) (Representative) | Significance |

| Formation of the syn-Oxaphosphetane (leading to Z-alkene) | 10 - 15 | Higher energy pathway, disfavored. |

| Formation of the anti-Oxaphosphetane (leading to E-alkene) | 5 - 10 | Lower energy pathway, favored, leading to the E-alkene product. |

| Decomposition of the Oxaphosphetane | 15 - 20 | The rate-determining step for the overall transformation after the initial cycloaddition. |

Note: These values are illustrative and depend on the specific reactants, solvent, and computational method.

Prediction of Reactivity and Selectivity Profiles

Beyond elucidating mechanisms of known reactions, computational studies can predict the reactivity and selectivity of this compound and its derivatives in new chemical transformations. researchgate.net By calculating reaction barriers and product stabilities for various potential reaction pathways, researchers can identify the most likely outcomes before conducting experiments.

Factors influencing reactivity and selectivity that can be computationally modeled include:

Steric Effects: The size of the substituents on the phosphorus atom and the carbonyl reactant can be modeled to understand their impact on the transition state energies.

Electronic Effects: The influence of different substituents on the cyanomethyl group or the trimethylphosphonium group can be analyzed to tune the reactivity of the ylide.

Solvent Effects: Continuum solvation models can be incorporated into calculations to simulate the effect of the reaction medium on the energetics of the reaction pathway.

For instance, by computationally screening a range of aldehydes and ketones, a reactivity profile for (cyanomethylidene)trimethylphosphorane can be generated. This can guide the choice of substrates to achieve a desired outcome, such as high yields of a specific alkene isomer. Similarly, the effect of modifying the phosphine from trimethylphosphine (B1194731) to other trialkyl- or triarylphosphines can be computationally explored to design ylides with tailored reactivity. researchgate.net

Comparative Analysis with Other Organophosphorus Reagents

Distinctions from (Cyanomethyl)triphenylphosphonium Chloride/Iodide in Reactivity

The primary distinction in reactivity between (cyanomethyl)trimethylphosphanium iodide and its triphenyl-substituted analogues, such as (cyanomethyl)triphenylphosphonium chloride, stems from the electronic and steric differences between the methyl and phenyl groups attached to the phosphorus atom.

The phosphorus ylides derived from these salts are central to their reactivity. An ylide is a neutral molecule with a formal positive and a formal negative charge on adjacent atoms. wikipedia.org In phosphonium (B103445) ylides, a negatively charged carbon atom is adjacent to a positively charged phosphorus atom. The stability of this ylide is a key determinant of its reactivity.

Ylide Stability: The phenyl groups in (cyanomethyl)triphenylphosphonium salts can stabilize the negative charge on the adjacent carbon (the carbanion) through resonance. pearson.com This delocalization makes the resulting ylide more stable and consequently less reactive. In contrast, the methyl groups on this compound are electron-donating and cannot provide resonance stabilization. This results in a more localized negative charge on the carbon, creating a "non-stabilized" or more reactive ylide. pearson.com

Nucleophilicity and Basicity: Due to the lack of resonance stabilization, the ylide derived from this compound is more nucleophilic and more basic than the ylide from its triphenylphosphonium counterpart. Trimethylphosphine (B1194731) itself is a stronger nucleophile than triphenylphosphine (B44618) because its smaller methyl groups present less steric hindrance. pearson.com

Reaction Applications: These differences in reactivity influence their applications. The highly reactive, non-stabilized ylides from trialkylphosphonium salts are potent reagents. While often associated with Wittig-type olefination reactions where they typically yield Z-alkenes, this compound has been specifically highlighted for its utility in converting alcohols directly into nitriles and mediating the alkylation of amines and thiols. organic-chemistry.orgorganic-chemistry.orgresearchgate.net The stabilized ylide from (cyanomethyl)triphenylphosphonium chloride is a common reagent in Wittig reactions to form E-alkenes and is also used in various condensation reactions. sigmaaldrich.com

A summary of these distinctions is presented in the table below.

| Feature | This compound | (Cyanomethyl)triphenylphosphonium chloride/iodide |

| Substituents on Phosphorus | Three methyl groups | Three phenyl groups |

| Ylide Stability | Less stable (non-stabilized) pearson.com | More stable (stabilized by resonance) pearson.com |

| Reactivity of Ylide | Higher reactivity, more nucleophilic pearson.com | Lower reactivity |

| Primary Applications | One-step conversion of alcohols to nitriles, N/S-alkylation organic-chemistry.orgorganic-chemistry.orgresearchgate.net | Wittig olefination, condensation reactions sigmaaldrich.com |

Advantages and Disadvantages Compared to Other Alkylating/Cyanomethylating Agents

This compound has emerged as a valuable reagent, offering several advantages over traditional methods for alkylation and cyanomethylation. nih.gov

Advantages:

One-Step Conversion: It facilitates the direct, one-step conversion of benzylic, allylic, and aliphatic alcohols (without β-branching) into nitriles, achieving a two-carbon chain elongation. organic-chemistry.orgacs.orgnih.gov This simplifies synthetic procedures that would otherwise require the alcohol to be converted into an intermediate such as an alkyl halide or sulfonate before reacting with a cyanide source. organic-chemistry.org

High Purity of Products: The reaction byproducts, including trimethylphosphine oxide and diisopropylethylammonium iodide, are water-soluble and easily removed by aqueous extraction. acs.org This leads to crude products of high purity and simplifies the workup process, making it suitable for parallel synthesis. organic-chemistry.org

Stability and Handling: The phosphonium salt is a stable, non-volatile solid that can be stored for long periods at room temperature and is not sensitive to air or moisture, making it easier and safer to handle than many other alkylating agents which can be toxic or unstable. organic-chemistry.orgorganic-chemistry.orgnih.gov

Versatility: Beyond cyanomethylation, the reagent has proven effective for the intermolecular N-alkylation of amines and S-alkylation of thiols using alcohols as the alkyl source, showcasing its versatility. organic-chemistry.orgresearchgate.net

Disadvantages/Limitations:

Substrate Scope: The conversion of alcohols to nitriles is successful for primary alcohols that are benzylic, allylic, or aliphatic without β-branching (RCH₂CH₂OH). acs.orgnih.gov This indicates a limitation regarding sterically hindered or branched substrates.

Reaction Conditions: The reactions typically require heating (e.g., 97 °C) and the use of an excess of the reagent and a base like diisopropylethylamine (DIPEA). acs.org

Atom Economy: The reaction generates stoichiometric amounts of phosphine (B1218219) oxide byproduct, which is a common drawback of Wittig-type and related phosphonium salt chemistry.

The following table provides a comparative overview of yields for the conversion of various alcohols to nitriles using this compound.

| Starting Alcohol | Product Nitrile | Yield (%) |

| 1-Hexanol | Octanenitrile | 81 |

| 1-Decanol | Dodecanenitrile | 84 |

| 3-Phenyl-1-propanol | 5-Phenylpentanenitrile | 86 |

| Cinnamyl alcohol | 4-Phenyl-3-butenenitrile | 70 |

| Benzyl alcohol | Phenylacetonitrile | 0 |

| Data sourced from Zaragoza, F. (2002). organic-chemistry.orgacs.org |

Comparative Study of Reactivity and Selectivity with Other Phosphonium Salts

The reactivity of phosphonium salts is largely dictated by the nature of the substituents on the phosphorus atom and the groups attached to the carbanionic carbon.

Alkyl vs. Aryl Substituents on Phosphorus: As discussed previously, trialkylphosphonium salts like this compound form more reactive, less stable ylides compared to their triphenylphosphonium counterparts. pearson.com This difference is fundamental in olefination reactions, where non-stabilized ylides from trialkylphosphonium salts generally favor the formation of (Z)-alkenes, while stabilized ylides from triphenylphosphonium salts favor (E)-alkenes.

Comparison with Phosphonates (Horner-Wadsworth-Emmons Reagents): The Horner-Wadsworth-Emmons (HWE) reaction utilizes phosphonate-stabilized carbanions instead of phosphonium ylides. wikipedia.orgthieme-connect.com These reagents offer distinct advantages.

Nucleophilicity: Phosphonate-stabilized carbanions are generally more nucleophilic than the corresponding phosphonium ylides used in the Wittig reaction. wikipedia.orgnih.gov

Byproduct Removal: A significant practical advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble and easily removed by aqueous extraction, whereas removing the triphenylphosphine oxide byproduct from Wittig reactions can be challenging. wikipedia.orgalfa-chemistry.com

Stereoselectivity: The HWE reaction typically shows high stereoselectivity for the formation of (E)-alkenes. wikipedia.orgalfa-chemistry.com

Reactivity in Alkylation Reactions: In the context of the alkylation of amines and thiols with alcohols, this compound was identified as a particularly efficient mediator. organic-chemistry.org The reaction proceeds through the presumed formation of an alkoxyphosphonium intermediate, which then generates an alkyl iodide in situ. This alkyl iodide subsequently alkylates the amine or thiol. organic-chemistry.org The efficiency of this process compared to other phosphonium salts is attributed to the combination of the activating cyanomethyl group and the reactive nature of the trimethylphosphonium moiety.

Future Research Directions and Synthetic Opportunities

Expanding the Scope of Reactions and Substrates for (Cyanomethyl)trimethylphosphanium Iodide

While this compound and its trialkyl analogues have proven effective for specific transformations, a significant opportunity lies in broadening their applicability. Research has demonstrated the utility of (cyanomethyl)trialkylphosphonium iodides as stable and easy-to-handle reagents for the direct intermolecular N-alkylation of amines with alcohols. nih.gov This method provides a convenient alternative to traditional protocols that often use toxic and unstable alkylating agents. nih.gov The proposed mechanism involves the formation of an alkoxyphosphonium intermediate, which then decomposes to an alkyl iodide that subsequently reacts with the amine. nih.gov

Future work could focus on expanding the range of substrates for this N-alkylation reaction. Investigating the reactivity of these phosphonium (B103445) salts with a wider variety of alcohols, including sterically hindered secondary and tertiary alcohols, as well as functionalized primary alcohols, would significantly enhance the method's synthetic utility. Similarly, exploring a broader array of amine substrates, such as anilines, heterocyclic amines, and amides, could open new pathways to valuable nitrogen-containing compounds.

Furthermore, the core reactivity of functionalized phosphonium iodides can be extended to other important chemical transformations. For instance, related α-alkoxymethyltriphenylphosphonium iodides have been developed for the stereoselective synthesis of vinyl ethers and for the carbon homologation of aldehydes. allfordrugs.com This suggests that this compound could be adapted for analogous C-C bond-forming reactions. Research into its use in Wittig-type reactions or as a precursor for cyanomethylide addition to various electrophiles could unlock new synthetic possibilities.

A summary of potential substrate expansion is presented below:

| Current Application | Potential Substrate Expansion | Potential New Reaction Types |

| N-alkylation of amines with primary alcohols nih.gov | Secondary & tertiary alcohols, diols, functionalized alcohols | Wittig-type olefination |

| Simple amine substrates nih.gov | Anilines, heterocyclic amines, amides, sulfonamides | Cyanomethylation of electrophiles |

| - | - | Carbon homologation of ketones |

Development of Asymmetric Transformations Catalyzed by Modified Phosphonium Species

A major frontier in catalysis is the development of asymmetric transformations, and chiral phosphonium salts have emerged as powerful organocatalysts in this domain. While this compound itself is achiral, it serves as an excellent scaffold for the design of new chiral catalysts. By modifying the phosphonium species, for example, by replacing the methyl groups with chiral ligands, it is possible to create catalysts for a wide range of enantioselective reactions.

Research has shown that chiral bifunctional phosphonium salts can catalyze reactions like asymmetric 1,6-addition to generate molecules with C-P stereocenters. researchgate.net Furthermore, synergistic catalysis, combining a chiral dipeptide phosphonium salt with a metal-based Lewis acid, has been successfully employed for the asymmetric construction of complex N-bridged ring systems with excellent stereoselectivities. researchgate.net These examples highlight the potential for creating highly effective asymmetric catalysts based on a phosphonium core.

Future research should focus on the rational design and synthesis of chiral analogues of this compound. Key strategies could include:

Incorporation of Chiral Backbones: Synthesizing phosphonium salts derived from known chiral sources like BINOL, TADDOL, or amino acids.

Development of Bifunctional Catalysts: Designing catalysts that possess both a phosphonium center for activation and a hydrogen-bond donor/acceptor or Brønsted acid/base site to control the stereochemical outcome. thieme-connect.com

Ion-Pair Catalysis: Utilizing the iodide counter-ion or exchanging it for a chiral anion to influence the stereoselectivity of a reaction. Chiral dipeptide phosphonium ion-pair catalysts have demonstrated high stereodivergence in phospha-Michael additions. nih.gov

These modified catalysts could be applied to a variety of asymmetric transformations, including Michael additions, aldol (B89426) reactions, Mannich reactions, and allylic substitutions. thieme-connect.comnih.gov

Integration into Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. beilstein-journals.org this compound is a promising candidate for integration into novel MCRs due to the combined reactivity of the phosphonium cation and the iodide anion.

Phosphine (B1218219) catalysis is a well-established strategy in MCRs, enabling transformations like tandem Strecker–γ-umpolung-addition reactions to access highly functionalized α-aminonitriles. thieme-connect.com Organophosphorus compounds, more broadly, are frequently used as key components in MCRs to synthesize a wide array of heterocyclic phosphonates. researchgate.netresearchgate.net Stable phosphonium salts have also been synthesized directly via four-component reactions and subsequently used in Wittig-type sequences to generate complex bis-heteroarenes. researchgate.net

Future research could explore the role of this compound in several MCR contexts:

As a Catalyst: The phosphonium salt could act as a phase-transfer catalyst or as a Lewis acid to activate substrates.

As a Reactant: The cyanomethyl group could act as a nucleophilic component after deprotonation, while the phosphonium moiety serves as a leaving group.

Iodide-Mediated Reactivity: The iodide anion can act as a nucleophile or participate in halogen bonding, potentially enabling or directing specific reaction pathways within an MCR sequence. Molecular iodine is a known effective catalyst for various MCRs. mdpi.commdpi.com

A hypothetical MCR could involve the in-situ generation of the cyanomethylide from this compound, which then participates in a reaction cascade with an aldehyde and another nucleophile, all in one pot.

Exploration of Novel Catalytic Cycles

The unique electronic properties of phosphonium salts and their derivatives suggest that this compound could be a key player in novel catalytic cycles beyond traditional polar reactions. A particularly promising area is photoredox catalysis.

Recent advancements have demonstrated that the combination of sodium iodide and triphenylphosphine (B44618) can form an electron donor-acceptor (EDA) complex that, upon irradiation with light, initiates a range of radical reactions. alfachemic.com This NaI/PPh₃ system has been used to drive transformations such as alkylations, cyclizations, and aminations through a photoredox catalytic cycle. alfachemic.com Given that this compound contains both the phosphonium and iodide components, it is conceivable that it or its derivatives could participate in analogous photoredox cycles.

Future investigations could explore:

EDA Complex Formation: Studying the ability of this compound to form EDA complexes with electron-deficient substrates and its subsequent reactivity upon photoexcitation.

Radical Generation: Investigating whether the compound can mediate single-electron transfer (SET) processes to generate radical intermediates from suitable precursors.

Phosphine-Mediated Redox Catalysis: Exploring catalytic cycles where a phosphine, transiently generated from the phosphonium salt, engages in nucleophilic catalysis to produce reactive zwitterionic intermediates that can be intercepted by other reagents.

Such research could lead to the development of entirely new, light-driven synthetic methodologies that are both mild and highly selective.

Advanced Spectroscopic and Structural Probes for Mechanistic Elucidation

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. The study of reactions involving this compound and its corresponding ylide would benefit immensely from the application of advanced spectroscopic and structural analysis techniques.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful and direct tool for characterizing organophosphorus compounds. It can be used to monitor the progress of a reaction, identify phosphonium-containing intermediates, and characterize the structure of phosphorus ylides. For instance, the ³¹P NMR spectrum of an ylide can reveal the presence of interconverting aggregate structures in solution.

Beyond NMR, ultrafast time-resolved infrared (TRIR) spectroscopy offers the ability to observe fleeting reaction intermediates and transition states on the femtosecond to microsecond timescale. researchgate.net This technique has been successfully used to study the formation of ylides from carbene precursors and to directly observe the dynamics of how these zwitterionic species interact with and are stabilized by surrounding solvent molecules. researchgate.net

Future mechanistic studies on reactions involving this compound should employ a combination of these advanced techniques:

In-situ ³¹P NMR: To track the conversion of the phosphonium salt to intermediates (e.g., alkoxyphosphonium species, ylides) and products in real-time.

Time-Resolved IR Spectroscopy: To directly observe the formation and decay of the cyanomethylide and to study its solvation dynamics, which can be critical for understanding reactivity and selectivity.

Computational Modeling: To complement experimental data, providing calculated structures and energies for intermediates and transition states, and to help assign transient spectroscopic signals.

By combining these powerful analytical tools, researchers can gain unprecedented insight into the catalytic cycles and reaction pathways, paving the way for the rational design of more efficient and selective synthetic methods based on this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Cyanomethyl)trimethylphosphanium iodide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves quaternization of trimethylphosphine with cyanomethyl iodide in anhydrous tetrahydrofuran (THF) under inert conditions. Key parameters include stoichiometric ratios (1:1.05 for phosphine:alkylating agent), temperature (0–5°C to minimize side reactions), and reaction time (24–48 hours). Post-synthesis, purification via column chromatography (silica gel, methanol/dichloromethane eluent) is critical to isolate the phosphonium salt. Yield optimization requires monitoring by thin-layer chromatography (TLC) and avoiding excess moisture, which hydrolyzes the cyanomethyl group .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- ¹H/³¹P NMR : A singlet at δ ~1.5 ppm (trimethylphosphonium) and δ ~3.8 ppm (cyanomethyl group). ³¹P NMR should show a peak near δ +25 ppm, characteristic of phosphonium salts.

- Elemental Analysis : Verify C, H, N, and P percentages (e.g., C: ~24.5%, N: ~4.7%).

- X-ray Crystallography : For unambiguous confirmation, grow single crystals in acetonitrile/ethyl acetate. The iodide counterion often forms weak interactions with the phosphonium center, influencing lattice stability .

Q. What solvents and storage conditions are recommended for this compound?

- Methodological Answer : Store under argon at –20°C in amber vials to prevent photodegradation. Use anhydrous dimethyl sulfoxide (DMSO) or acetonitrile for dissolution. Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis of the cyanomethyl group. Conduct stability tests via ¹H NMR over 72 hours to assess decomposition under intended experimental conditions .

Advanced Research Questions

Q. How can computational methods elucidate the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model transition states and charge distribution. The cyanomethyl group’s electron-withdrawing nature increases the phosphonium center’s electrophilicity, enhancing its reactivity as a phase-transfer catalyst. Compare computed activation energies with experimental kinetics (e.g., SN2 reactions with sodium ethoxide) to validate mechanistic hypotheses .

Q. How should researchers address contradictory data in reaction yields when using this compound as a catalyst?

- Methodological Answer : Systematically vary:

- Catalyst loading (0.5–5 mol%) to identify saturation effects.

- Solvent polarity : Higher polarity (e.g., DMF) may stabilize ionic intermediates but reduce nucleophilicity.

- Temperature : Elevated temperatures (40–60°C) accelerate reactions but risk cyanomethyl decomposition.

Use Design of Experiments (DoE) to isolate critical variables and apply ANOVA for statistical validation .

Q. What advanced techniques characterize the compound’s behavior under oxidative or humid conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset ~180°C).

- Breakthrough Curve Analysis : Expose to humid air in a fixed-bed reactor; monitor iodide release via ion chromatography. The cyanomethyl group’s hydrolysis to CO₂ and NH₃ under humidity can be quantified using FTIR gas analysis .

Q. How does the iodide counterion influence crystallographic packing and ionic conductivity?

- Methodological Answer : Compare single-crystal XRD data with analogous salts (e.g., bromide or chloride). The larger iodide ion reduces lattice energy, often leading to looser packing and higher ionic mobility. Measure conductivity via impedance spectroscopy in acetonitrile; correlate with DFT-derived ion-pair dissociation energies .

Data Presentation

| Property | Value/Method | Reference |

|---|---|---|

| Synthetic Yield | 65–78% (optimized) | |

| ³¹P NMR Shift | δ +24.5 to +25.3 ppm | |

| Decomposition Temperature | 175–185°C (TGA) | |

| Ionic Conductivity (25°C) | 1.2 × 10⁻³ S/cm (1 mM in MeCN) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。